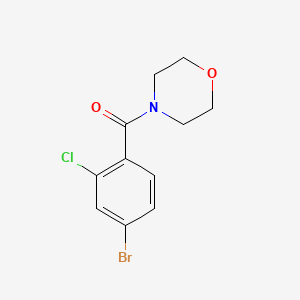

(4-Bromo-2-chlorophenyl)(morpholino)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(4-bromo-2-chlorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrClNO2/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIYGZMGTFFICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675295 | |

| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877383-57-8 | |

| Record name | (4-Bromo-2-chlorophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Catalysts

- Bromination agent: Elemental bromine (Br2) is preferred for its effectiveness.

- Temperature: The reaction is conducted between 0°C and 60°C; typically 0–20°C when using solvents.

- Catalyst/Promoter: Presence of catalytic amounts (1–10% by weight relative to 2-chlorophenol) of tertiary amine salts such as triethylamine hydrochloride significantly improves selectivity.

- Solvent: Halogenated hydrocarbons like chlorobenzene are commonly used, but the reaction can also be performed in the melt without solvent.

Mechanistic Insights and Selectivity

The tertiary amine salts act as phase-transfer catalysts or stabilizers, promoting bromination specifically at the 4-position of 2-chlorophenol, thus suppressing formation of 2,6-dibromo isomers.

Representative Experimental Data

| Parameter | Condition/Value |

|---|---|

| 2-Chlorophenol amount | 2 moles (257.0 g) |

| Bromine amount | Slight excess, up to 0.02 mole/mole |

| Catalyst | Triethylamine hydrochloride (12 g) |

| Solvent | Chlorobenzene (350 g) |

| Temperature | 0–20°C |

| Reaction time | Bromine addition over 3 hours + 1 hour stirring |

| Yield of 4-bromo-2-chlorophenol | 99.1% (411.2 g) |

| Purity (undesired isomers) | ~0.6% 6-bromo-2-chlorophenol |

This process yields 4-bromo-2-chlorophenol with excellent purity and yield, suitable for direct use in subsequent steps without further purification.

Synthesis of this compound

The key step to obtain the target compound involves the formation of the ketone bond between the 4-bromo-2-chlorophenyl moiety and the morpholino group.

General Approach: Acylation of Morpholine with 4-Bromo-2-chlorobenzoyl Chloride

Typical Reaction Conditions

| Reagent/Condition | Details |

|---|---|

| Acid chloride preparation | SOCl2 or oxalyl chloride, catalytic DMF, 0–25°C, 2–10 hours |

| Morpholine | 1 equiv, added dropwise at 0–5°C |

| Solvent | Dichloromethane or chloroform |

| Base | Triethylamine or similar to scavenge HCl |

| Reaction time | 1–4 hours |

| Workup | Aqueous extraction, drying, and purification by recrystallization |

This method is widely used for ketone synthesis involving aromatic acid chlorides and amines, producing the desired ketone in good to excellent yields.

Alternative Synthesis Routes

- Direct coupling via Friedel-Crafts acylation: Less common due to potential side reactions with halogen substituents.

- Use of titanium tetrachloride (TiCl4) catalysis: In some diarylmethanone syntheses, TiCl4 is employed to activate acid chlorides for coupling with aromatic rings or amines.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield/Purity | Notes |

|---|---|---|---|---|

| 1. Bromination of 2-chlorophenol | Electrophilic aromatic substitution | Br2, triethylamine hydrochloride, chlorobenzene, 0–20°C | ~99% yield, >99% purity | High regioselectivity for 4-position bromination |

| 2. Conversion to acid chloride | Chlorination of carboxylic acid | SOCl2 or oxalyl chloride, catalytic DMF, 0–25°C | High yield | Acid chloride intermediate for acylation |

| 3. Acylation with morpholine | Nucleophilic acyl substitution | Morpholine, triethylamine, DCM, 0–5°C | Good to excellent yield | Forms this compound |

Research Findings and Notes

- The selective bromination method using tertiary amine salts as additives is critical to avoid formation of 2,6-dibromo isomers, which are difficult to separate and reduce overall yield.

- The acid chloride intermediate is typically prepared under mild conditions to preserve halogen substituents and avoid side reactions.

- The morpholine coupling step is straightforward and benefits from mild conditions to prevent decomposition or side reactions.

- Purification is commonly achieved by recrystallization from methanol or ethyl acetate, yielding white to beige crystalline powders.

- The described methods are supported by multiple research articles and patents, confirming their reproducibility and scalability.

Analyse Chemischer Reaktionen

(4-Bromo-2-chlorophenyl)(morpholino)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

Reduction: Lithium aluminum hydride, anhydrous ether.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Lead Compound in Drug Design

The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases. Its unique molecular features allow for modifications that can enhance biological activity and optimize pharmacokinetic properties.

Mechanism of Action

The presence of the morpholino group enhances solubility and bioavailability, facilitating interactions with biological targets. The halogen substituents (bromine and chlorine) can influence the compound's reactivity, potentially allowing it to act as an enzyme inhibitor or receptor modulator.

Research indicates that (4-Bromo-2-chlorophenyl)(morpholino)methanone exhibits several biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are critical in drug metabolism.

- Cytotoxicity : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism involves disruption of nucleic acid synthesis and protein production, leading to cell death.

- Antimicrobial Properties : Preliminary studies suggest activity against pathogens like Mycobacterium tuberculosis, indicating potential use in treating infectious diseases.

Synthetic Applications

The compound is utilized as an intermediate in organic synthesis:

- Substitution Reactions : The bromine atom can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.

- Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules, which are valuable in drug development.

Case Study 1: Antitubercular Activity

A study evaluated the antitubercular activity of this compound as part of a series of compounds against Mycobacterium tuberculosis. The compound exhibited moderate activity with a minimum inhibitory concentration (MIC), suggesting its potential as a lead for further development in tuberculosis treatments.

Case Study 2: Cytotoxicity in Cancer Models

In vitro experiments demonstrated that this compound significantly induces cytotoxic effects on melanoma and breast cancer cell lines. The observed mechanism was linked to the inhibition of key metabolic enzymes essential for tumor growth.

Case Study 3: Structure-Activity Relationship (SAR)

Research focused on modifying the chemical structure to enhance biological activity while minimizing toxicity. Variations explored included changes to the morpholino group and substitutions on the phenyl ring to optimize pharmacological profiles.

Wirkmechanismus

(4-Bromo-2-chlorophenyl)(morpholino)methanone: can be compared with other similar compounds, such as 4-bromo-2-chlorobenzamide and 4-bromo-2-chlorophenyl acetamide . While these compounds share structural similarities, This compound is unique in its morpholine moiety, which imparts distinct chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

a. (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone

- Substituents: Thiomorpholino (sulfur replaces oxygen in morpholine) and additional fluorine at the 3-position.

- Molecular Weight : ~443.6 g/mol (estimated).

- Fluorine’s electron-withdrawing effect may reduce electron density on the phenyl ring, altering reactivity in nucleophilic substitution reactions .

b. (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone

- Substituents : Fluorine at the 2-position, bromine at 3-position, chlorine at 6-position.

- CAS : 2586126-32-7.

- The fluorine atom may enhance metabolic stability compared to non-fluorinated analogues .

Aromatic Ring Modifications

a. (4-Bromo-2-chlorophenyl)(cyclopropyl)methanone

- Substituents: Cyclopropyl group replaces morpholino.

- Molecular Weight : ~265.6 g/mol.

- Key Differences: The cyclopropyl group introduces ring strain, increasing reactivity in ring-opening reactions. Reduced hydrogen-bonding capacity compared to morpholino, impacting solubility in polar solvents .

b. (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone

- Substituents: Amino group at 2-position, fluorine at 4-position.

- Molecular Weight : 294.11 g/mol.

- Key Differences: The amino group enhances solubility in protic solvents (e.g., methanol) and enables participation in hydrogen bonding . Fluorine’s electronegativity modulates the electron density of the phenyl ring, influencing electrophilic substitution patterns .

Functional Group Variations

a. 2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone

- Substituents : Ethylsulfonyl group at 4-position.

- Molecular Weight : 352.2 g/mol.

- Key Differences :

- The sulfonyl group is a strong electron-withdrawing moiety, significantly reducing electron density on the phenyl ring and directing reactivity toward electrophilic attack at meta positions .

- Higher topological polar surface area (72.1 Ų ) compared to the parent compound, suggesting improved aqueous solubility .

b. 4-[2,3-Dichloro-4-(ethanesulfonyl)benzoyl]morpholine

- Substituents : Ethanesulfonyl and dichloro groups.

- CAS : 477867-73-4.

Biologische Aktivität

(4-Bromo-2-chlorophenyl)(morpholino)methanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenyl group substituted with bromine and chlorine atoms, along with a morpholino group and a ketone functional group. The presence of these substituents suggests potential interactions with various biological targets, which can be explored through structure-activity relationship (SAR) studies.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its effects on living organisms. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially effective against various bacterial strains.

- Antitubercular Activity : Related compounds have shown promise in inhibiting Mycobacterium tuberculosis, indicating that further exploration of this compound could yield significant insights into its efficacy against tuberculosis .

- Enzyme Inhibition : The compound's structure may allow it to interact with specific enzymes, potentially leading to therapeutic effects in conditions requiring enzyme modulation.

Research Findings and Case Studies

-

Quantitative Structure–Activity Relationship (QSAR) Studies :

QSAR studies have been employed to predict the biological activities of similar compounds based on structural modifications. These studies indicate that modifications to the halogen substituents or the morpholino group can significantly impact biological outcomes. -

Synthesis and Characterization :

Various synthetic routes have been explored to produce this compound with high yields. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds . -

Comparative Analysis :

A comparative analysis with structurally similar compounds reveals that this compound may possess enhanced biological activity due to its dual halogen substitution and morpholine moiety. For example:Compound Name Structural Features Unique Aspects 4-Bromoacetophenone Bromine-substituted acetophenone Known for its use in organic synthesis 2-Chloro-N-(4-methylphenyl)acetamide Chlorine-substituted acetamide Exhibits strong analgesic properties 3-Bromo-N-(pyridin-3-yl)propanamide Bromine-substituted pyridine derivative Displays significant anti-inflammatory activity

Potential Applications

The potential applications of this compound extend across various fields:

- Medicinal Chemistry : As a candidate for drug development targeting specific receptors or enzymes.

- Material Science : Possible uses in synthesizing advanced materials due to its unique chemical properties.

- Biochemical Research : Investigating interactions with biological macromolecules to elucidate biochemical pathways.

Q & A

Q. Evaluating structure-activity relationships (SAR) for drug development?

- Methodological Answer :

- Analog Synthesis : Replace Br/Cl with F or CF₃ to modulate electron-withdrawing effects .

- SAR Table :

| Substituent | LogP | EC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| 4-Br-2-Cl | 3.8 | 2.3 | 0.12 |

| 4-CF₃ | 4.1 | 1.7 | 0.08 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.